2-Bromo-3-methoxythiophene

Autopolymerization Oligomerization kinetics Conductive polymer monomers

2-Bromo-3-methoxythiophene is a halogenated, alkoxylated thiophene derivative bearing a bromine atom at the C2 position and a methoxy group at the C3 position of the five-membered heteroaromatic ring. Its molecular formula is C₅H₅BrOS with a molecular weight of 193.06 g/mol.

Molecular Formula C5H5BrOS
Molecular Weight 193.06 g/mol
Cat. No. B13090750
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-methoxythiophene
Molecular FormulaC5H5BrOS
Molecular Weight193.06 g/mol
Structural Identifiers
SMILESCOC1=C(SC=C1)Br
InChIInChI=1S/C5H5BrOS/c1-7-4-2-3-8-5(4)6/h2-3H,1H3
InChIKeyWSNAMSQNHCXVSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-3-methoxythiophene (CAS 174756-14-0): Chemical Class, Core Architecture, and Baseline Procurement Profile


2-Bromo-3-methoxythiophene is a halogenated, alkoxylated thiophene derivative bearing a bromine atom at the C2 position and a methoxy group at the C3 position of the five-membered heteroaromatic ring. Its molecular formula is C₅H₅BrOS with a molecular weight of 193.06 g/mol [1]. This compound serves as a versatile building block in palladium- and nickel-catalyzed cross-coupling reactions, where the C–Br bond provides a reliable handle for Suzuki, Stille, and direct arylation chemistries, while the electron-donating 3-methoxy group modulates the electronic character of the thiophene core [2]. The compound has also attracted attention for its unusual autopolymerization behavior, which distinguishes it from the broader class of 2-halothiophenes [1].

Why 2-Bromo-3-methoxythiophene Cannot Be Freely Substituted with Regioisomeric or C3-Analog Halothiophenes in Cross-Coupling and Polymerization Workflows


The spatial arrangement of the bromine and methoxy substituents on the thiophene ring dictates both the regiochemical outcome of cross-coupling reactions and the compound's intrinsic stability. In 2-bromo-3-methoxythiophene, the C2–Br bond acts as a blocking group that enforces exclusive C5 direct arylation; replacing this with 3-bromothiophene (which lacks a C2 blocking group) produces intractable mixtures of C5 and C2 regioisomers [1]. Furthermore, the combination of a C2 bromine with a C3 methoxy group creates a uniquely activated monomer that undergoes spontaneous room-temperature oligomerization with a computed activation enthalpy of only 12.46 kcal/mol, a property absent in both the regioisomeric 3-bromo-2-methoxythiophene and non-alkoxylated 2-bromothiophene [2]. These two features – enforced regioselectivity and inherent autopolymerization propensity – mean that substituting a generic 2-bromothiophene or the regioisomer into a synthesis designed for 2-bromo-3-methoxythiophene will either fail to deliver the targeted regiochemical product or introduce uncontrolled oligomerization.

Quantitative Differentiation Evidence for 2-Bromo-3-methoxythiophene vs. Its Closest Structural Analogs


Autopolymerization Activation Barrier: 2-Bromo-3-methoxythiophene vs. 2-Bromothiophene

2-Bromo-3-methoxythiophene undergoes spontaneous dimerization at room temperature via trans addition of the C–Br bond across a double bond of a neighboring molecule. DFT calculations at the hybrid functional level yield an activation enthalpy of ΔH‡ = 12.46 kcal/mol and a Gibbs free energy of activation ΔG‡ = 35.68 kcal/mol (298.15 K, 1 atm) for this dimerization step [1]. In contrast, 2-bromothiophene does not exhibit spontaneous oligomerization under ambient conditions; its oxidative addition to Pd(0) in cross-coupling contexts is well-documented but it does not undergo uncatalyzed C–C bond formation at room temperature, making the autopolymerization pathway a distinctive property of the 3-alkoxy-substituted 2-bromothiophene subclass [2].

Autopolymerization Oligomerization kinetics Conductive polymer monomers

Regioselective C5 Direct Arylation Controlled by C2-Br Blocking Group: 2-Bromo-3-substituted Thiophenes vs. 3-Bromothiophene

The C2-bromo substituent on 3-substituted thiophenes serves as a blocking group that directs Pd-catalyzed direct arylation exclusively to the C5 position. Under optimized conditions (1 mol% Pd(OAc)₂, KOAc, DMA, 80 °C, 2 h), 2-bromo-3-methylthiophene undergoes C5-arylation with electron-deficient aryl bromides to afford 5-arylated products in 60–85% isolated yields without cleavage of the thienyl C–Br bond [1]. In sharp contrast, 3-bromothiophene (lacking a C2 blocking group) produces a mixture of C5- and C2-arylated regioisomers under Pd-catalyzed conditions, with reported regioselectivities ranging from 76% to 95% depending on the C3 substituent, meaning that at least 5–24% of the undesired regioisomer is formed [2]. The quantitative regiochemical outcome is further substantiated by sequential C5-arylation followed by Suzuki coupling at C2, which enables preparation of 2,5-di(hetero)arylated thiophenes bearing two different aryl units in only two steps [1].

Regioselective C–H arylation Blocking group strategy Palladium catalysis

Oxidative Addition Rate Modulation by 3-Substituent: Higher C5-Arylation Yields with 3-Methyl/3-Methoxy vs. Unsubstituted 2-Bromothiophene

Under identical direct arylation conditions (1 mol% Pd(OAc)₂, KOAc, DMA, 80 °C, 2 h), 2-bromo-3-methylthiophene consistently delivers higher C5-arylation yields than 2-bromothiophene. Specifically, 2-bromothiophene coupled with 4-bromonitrobenzene gives 55% isolated yield, whereas 2-bromo-3-methylthiophene with para-substituted electron-deficient aryl bromides affords 60–64% yields, and with ortho-substituted aryl bromides reaches 71–84% yields [1]. The authors attribute this yield enhancement to a slower oxidative addition of 2-bromo-3-methylthiophene to Pd(0), which suppresses competitive degradation pathways [1]. Conversely, 2-bromo-3-chlorothiophene gives a lower yield than 2-bromo-3-methylthiophene when coupled with 4-bromobenzonitrile, indicating that the 3-substituent electronic effect is tunable and that electron-donating groups (methyl, methoxy) are beneficial [1].

Oxidative addition kinetics Direct arylation yield Substituent electronic effects

Halogen-Dependent Reactivity–Stability Balance: C2-Br vs. C2-Cl and C2-I in 3-Methoxythiophene Series

Among the 2-halo-3-methoxythiophene series, the bromine atom occupies a distinct reactivity–stability niche. The C2–Br bond in 2-bromo-3-methoxythiophene is sufficiently reactive for facile oxidative addition to Pd(0) and Ni(0) catalysts in Suzuki and Stille couplings, yet the compound does not undergo the rapid, uncontrolled decomposition that can plague the more labile 2-iodo-3-methoxythiophene [1]. Conversely, 2-chloro-3-methoxythiophene (CAS 123418-46-2) exhibits significantly slower oxidative addition, often requiring more forcing conditions or specialized ligands, which can reduce functional group tolerance [2]. The spontaneous combustion phenomenon documented for 2-bromo-3-methoxythiophene in neat liquid form is linked specifically to the combination of the C2–Br bond lability and the electron-donating 3-methoxy group; no comparable reports exist for the 2-chloro or 2-iodo analogs under identical storage conditions, suggesting the bromo derivative occupies a unique and intentional reactivity window [1].

Halogen leaving group Cross-coupling reactivity Monomer stability

HBr-Catalyzed Methoxy Cleavage During Autopolymerization: Side-Reaction Profile Unique to 2-Bromo-3-methoxythiophene

During autopolymerization of neat 2-bromo-3-methoxythiophene, HBr gas is generated as a byproduct. This HBr not only catalyzes further polymerization but also cleaves the methoxy group on the thiophene ring, producing methyl bromide gas as a side reaction, as confirmed by GC/MS and FT-IR analysis [1]. This dual role of HBr – as both polymerization catalyst and deprotecting agent – is absent in the autopolymerization of non-alkoxylated halothiophenes. The 3-methoxy group thus serves a dual synthetic function: it electronically activates the ring toward electrophilic reactions and provides a leaving group that can be thermally or acidolytically cleaved in situ to generate hydroxyl-functionalized polythiophenes [1]. This behavior is not observed with 2-bromo-3-methylthiophene, where the C–CH₃ bond is stable under the acidic conditions generated during polymerization.

Autopolymerization mechanism HBr generation Methoxy group cleavage

High-Fidelity Application Scenarios for 2-Bromo-3-methoxythiophene Based on Verifiable Differentiation Evidence


Synthesis of Regioisomerically Pure 2,5-Diaryl-3-methoxythiophenes via Sequential C5 Direct Arylation / C2 Suzuki Coupling

Leveraging the C2-Br blocking group strategy validated in the Beilstein Journal of Organic Chemistry (2016), 2-bromo-3-methoxythiophene enables a two-step protocol to access 2,5-di(hetero)arylated-3-methoxythiophenes bearing two different aryl units. Step 1: Pd-catalyzed direct C5-arylation with an electron-deficient aryl bromide proceeds with exclusive C5 regioselectivity and yields of 60–85%. Step 2: the intact C2–Br bond undergoes Suzuki coupling with a different arylboronic acid, affording the unsymmetrical product in a single synthetic sequence without protecting group manipulation [1]. This workflow is unachievable with 3-bromothiophene, which produces regioisomer mixtures, or with 2,5-dibromo-3-methoxythiophene, which would require differential halogen reactivity.

Catalyst-Free Synthesis of Polythiophene Thin Films and Coatings via Room-Temperature Autopolymerization

The uniquely low activation barrier for uncatalyzed C–Br/C=C trans addition (ΔH‡ = 12.46 kcal/mol) enables 2-bromo-3-methoxythiophene to spontaneously oligomerize at room temperature when stored as a neat liquid [2]. This property can be deliberately exploited to fabricate polythiophene films on surfaces without added initiators, catalysts, or electrochemical equipment—simply by exposing a coated substrate to the monomer vapor or liquid. The concomitant HBr-catalyzed methoxy cleavage generates hydroxyl-functionalized polythiophene domains, providing a built-in mechanism for surface adhesion and post-functionalization [3]. Neither 2-bromothiophene nor 2-chloro-3-methoxythiophene can replicate this catalyst-free film-forming capability.

Electronic Fine-Tuning of Conjugated Polymer Building Blocks via 3-Methoxy Donor Effects in Cross-Coupling Polymerization

In the synthesis of donor–acceptor conjugated polymers for organic electronics, the electron-donating 3-methoxy group of 2-bromo-3-methoxythiophene raises the HOMO energy of the resulting polymer relative to polymers derived from 2-bromo-3-methylthiophene or 2-bromo-3-chlorothiophene. This allows systematic tuning of the polymer's ionization potential and band gap when copolymerized with electron-deficient comonomers [4]. The quantitative yield advantage of 5–29 percentage points for C3-substituted 2-bromothiophenes in direct arylation polymerization, compared to unsubstituted 2-bromothiophene, translates directly to higher molecular weight polymers and fewer chain-terminating side reactions [1].

Safety-Critical Handling Protocol Design for Neat 2-Bromo-3-methoxythiophene in Kilo-Lab and Pilot-Plant Settings

The documented spontaneous combustion behavior of neat 2-bromo-3-methoxythiophene, driven by exothermic oligomerization with ΔH‡ = 12.46 kcal/mol, necessitates specific storage and handling protocols: storage under inert atmosphere at controlled temperatures (ideally ≤4 °C), avoidance of prolonged storage as neat liquid, and working with dilute solutions to suppress autopolymerization kinetics [2][3]. This differentiates 2-bromo-3-methoxythiophene from the more stable 2-bromo-3-methylthiophene and 2-chloro-3-methoxythiophene, informing procurement decisions where storage stability and shipping regulations are material cost factors.

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